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Calcium;iodide

Cat. No.: B14125375
M. Wt: 166.98 g/mol
InChI Key: LXEOVRUMEWYNQS-UHFFFAOYSA-M
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Description

Historical Trajectories in Calcium Iodide Chemical Research

The history of calcium iodide research is notably marked by the work of French chemist Henri Moissan. In 1898, Moissan successfully isolated pure calcium metal for the first time by reducing calcium iodide with pure sodium metal. wikipedia.orgcollegedunia.com This foundational reaction is represented as:

CaI₂ + 2Na → 2NaI + Ca bionity.com

Early research also established the common methods for synthesizing calcium iodide. It can be formed by reacting calcium carbonate, calcium oxide, or calcium hydroxide (B78521) with hydroiodic acid. wikipedia.orggeeksforgeeks.org The reaction with calcium carbonate is as follows:

CaCO₃ + 2HI → CaI₂ + H₂O + CO₂ bionity.comgeeksforgeeks.org

Researchers in the past also noted the compound's instability when exposed to air. Calcium iodide slowly reacts with oxygen and carbon dioxide, leading to the liberation of free iodine, which imparts a faint yellow color to impure samples. wikipedia.org Its hygroscopic nature, meaning it readily absorbs moisture from the air, necessitates storage in tightly sealed containers. bionity.comwikidoc.org Early applications of calcium iodide were found in the field of photography. wikipedia.orggeeksforgeeks.org

Contemporary Significance and Emerging Research Frontiers for Calcium Iodide

In modern science, calcium iodide continues to be a compound of interest with diverse applications and emerging research areas. Its established uses have expanded, and new frontiers are being explored.

Established and Niche Applications:

Photography: Calcium iodide's light-sensitive properties continue to be utilized in the preparation of photographic emulsions. myskinrecipes.com

Animal Nutrition: It is sometimes used as an iodine supplement in animal feed, particularly for livestock and in cat food, to ensure adequate iodine intake. wikipedia.orgmyskinrecipes.comtestbook.com

Chemical Industry: It serves as a reagent in organic synthesis, especially for creating iodinated compounds. myskinrecipes.com

Emerging Research Areas:

Scintillator Materials: Three-dimensional calcium iodide is recognized as an excellent scintillating material, which produces light when struck by radiation. taylorandfrancis.com This property is crucial for nuclear reactors and radiation detection. testbook.comtaylorandfrancis.com Recent first-principles calculations have investigated the effect of pressure on the electronic, optical, and elastic properties of calcium iodide as a scintillator. researcher.life These studies show that its light yield increases with pressure, suggesting potential for enhanced scintillator efficiency. researcher.life

Advanced Materials: Research into two-dimensional (monolayer) calcium iodide has revealed its potential in optoelectronics. taylorandfrancis.com Theoretical studies suggest that strain can tune its electronic, elastic, and optical properties. taylorandfrancis.com

Actuators: A 2024 study highlighted the use of calcium iodide in creating fatigue-resistant gel-based artificial muscles (GBAM). researcher.life The research found that a GBAM synthesized with calcium iodide exhibited superior mechanical and electrochemical properties compared to those made with other calcium salts. researcher.life

Catalysis: In the field of chemical engineering, calcium iodide is identified as a favorable pre-activator in carbonylation reactions. taylorandfrancis.com

Nuclear Fuel Processing: Calcium iodide plays a role in the production of plutonium metal for nuclear applications. It acts as a flux for calcium fluoride (B91410) slag, creating a low-melting fusible slag that facilitates the separation of the plutonium metal. taylorandfrancis.com

Overview of Advanced Academic Research Methodologies Applied to Calcium Iodide

The study of calcium iodide has benefited from a range of advanced research methodologies, providing deeper insights into its properties and potential applications.

First-Principles Calculations: This computational quantum mechanical modeling approach is used to investigate the fundamental properties of materials. In the context of calcium iodide, it has been employed to study the effects of pressure on its electronic band structure, optical properties, and elastic constants. researcher.life These calculations have revealed, for instance, that the material transitions from ductile to brittle at a pressure of 5 GPa. researcher.life

Spectroscopy: Techniques like energy dispersive spectroscopy and infrared spectroscopy are used to analyze the elemental composition and chemical bonding within calcium iodide-based materials. researcher.life

X-ray Diffraction: This technique is crucial for determining the crystal structure of materials. For calcium iodide, it confirms its hexagonal crystalline structure. researcher.life

Microscopy: The microstructure of materials incorporating calcium iodide, such as the gel-based artificial muscles, is analyzed to understand the relationship between their structure and properties. researcher.life

These advanced methods allow for a comprehensive analysis of calcium iodide, from its fundamental quantum mechanical properties to its performance in complex applications.

PropertyData
Chemical Formula CaI₂
Molar Mass 293.887 g/mol (anhydrous)
Appearance White to light yellow solid
Density 3.956 g/cm³
Melting Point 779 °C (1,434 °F; 1,052 K) (anhydrous)
Boiling Point 1,100 °C (2,010 °F; 1,370 K)
Solubility in Water Highly soluble
Crystal Structure Rhombohedral, hP3

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaI+ B14125375 Calcium;iodide

Properties

Molecular Formula

CaI+

Molecular Weight

166.98 g/mol

IUPAC Name

calcium;iodide

InChI

InChI=1S/Ca.HI/h;1H/q+2;/p-1

InChI Key

LXEOVRUMEWYNQS-UHFFFAOYSA-M

Canonical SMILES

[Ca+2].[I-]

Origin of Product

United States

Synthesis and Advanced Synthetic Methodologies for Calcium Iodide Systems

Fundamental Synthesis Routes for Calcium Iodide and its Derivatives

The preparation of calcium iodide (CaI₂) can be achieved through several fundamental chemical pathways, primarily involving direct reactions with elemental precursors or acid-base chemistry. These methods form the basis for producing CaI₂ for various applications.

Direct Synthesis from Constituent Elements and Hydroiodic Acid

One of the most direct methods for synthesizing calcium iodide is the reaction between its constituent elements. This involves the reaction of metallic calcium with elemental iodine. youtube.com In a typical laboratory-scale synthesis, elemental iodine is heated to sublimate it into a vapor, which then reacts with heated calcium metal. youtube.com The activation energy supplied by heating the calcium allows it to react with the iodine vapor, yielding calcium iodide as a white powder. youtube.com The balanced chemical equation for this synthesis reaction is:

Ca + I₂ → CaI₂ youtube.com

Alternatively, calcium iodide can be readily formed by treating calcium-containing bases such as calcium carbonate (CaCO₃), calcium oxide (CaO), or calcium hydroxide (B78521) (Ca(OH)₂) with hydroiodic acid (HI). wikipedia.orggeeksforgeeks.orgignited.in These reactions are characteristic acid-base neutralizations, yielding calcium iodide and water. In the case of calcium carbonate, carbon dioxide is also produced. wikipedia.orggeeksforgeeks.org

The reactions are as follows:

CaCO₃ + 2 HI → CaI₂ + H₂O + CO₂ wikipedia.orggeeksforgeeks.org

CaO + 2 HI → CaI₂ + H₂O

Ca(OH)₂ + 2 HI → CaI₂ + 2H₂O geeksforgeeks.org

Another preparation method involves the reaction of iodine with iron filings to produce ferrous iodide, which then reacts with calcium hydroxide to form calcium iodide. The product is subsequently isolated through filtration, concentration, and crystallization. chembk.com

Table 1: Fundamental Synthesis Routes for Calcium Iodide

Reactant 1 Reactant 2 Product(s) Reaction Type
Calcium (Ca) Iodine (I₂) Calcium Iodide (CaI₂) Direct Synthesis
Calcium Carbonate (CaCO₃) Hydroiodic Acid (HI) Calcium Iodide (CaI₂), Water (H₂O), Carbon Dioxide (CO₂) Acid-Base
Calcium Oxide (CaO) Hydroiodic Acid (HI) Calcium Iodide (CaI₂), Water (H₂O) Acid-Base
Calcium Hydroxide (Ca(OH)₂) Hydroiodic Acid (HI) Calcium Iodide (CaI₂), Water (H₂O) Acid-Base

Mechanochemical Synthesis Approaches for Calcium Iodide Precursors

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free alternative for synthesizing precursors to calcium iodide systems. This approach is particularly valuable in organometallic chemistry. Ball-milling, a common mechanochemical technique, has been successfully employed to generate organocalcium reagents, or "heavy Grignard reagents," from aryl halides and commercially available calcium metal without requiring complex pre-activation of the metal. researchgate.net

This solvent-free method can overcome issues related to the solubility of reagents. rsc.org For instance, while calcium iodide is the most soluble of the calcium dihalides in ethers, mechanochemical synthesis bypasses the need for solvents altogether. rsc.org Research has demonstrated that ball-milling CaI₂ with a potassium amide salt, such as potassium bis(trimethylsilyl)amide, can produce the corresponding bis(amido)calcium complex in good yield, avoiding the formation of calciate byproducts that can complicate solution-based routes. rsc.org This technique has also been applied to the synthesis of diarylethynes, using calcium carbide (CaC₂) as an acetylene (B1199291) source reacted with aryl iodides under ball-milling conditions. researchgate.netthieme-connect.de

Synthesis and Stabilization of Organocalcium Iodide Complexes

Organocalcium iodide complexes are highly reactive compounds that have garnered interest for their unique chemical behavior. Their synthesis and stabilization present significant challenges due to the high reactivity of the calcium-carbon bond.

Metathesis Reactions for Carbon-Calcium σ-Bonded Compounds

Salt metathesis is a primary strategy for forming carbon-calcium σ-bonds. This method typically involves the reaction of calcium iodide (CaI₂) with an organometallic reagent, such as an organopotassium or organolithium compound. wikipedia.orgresearchgate.net The driving force for this reaction is often the precipitation of the resulting alkali metal halide (e.g., potassium iodide), which is sparingly soluble in the ethereal solvents used for the reaction. nih.govacs.org

For example, bis(allyl)calcium complexes, stabilized by bulky silyl (B83357) substituents, are synthesized via salt metathesis between allyl potassium and CaI₂. wikipedia.org Similarly, arylcalcium iodides can undergo ligand redistribution reactions. The addition of potassium tert-butanolate to an ethereal solution of an arylcalcium iodide results in the formation of a soluble diarylcalcium compound, while potassium iodide and calcium bis(tert-butanolate) precipitate out. nih.gov Mechanochemically directed metathesis has also proven effective; ball-milling CaI₂ with potassium bis(trimethylsilyl)amide yields [Ca{N(SiMe₃)₂}₂] without solvent, suppressing the formation of undesired calciate species. rsc.org

Table 2: Examples of Metathesis Reactions for Organocalcium Iodides

Calcium Source Organometallic Reagent Product Type Solvent(s)
Calcium Iodide (CaI₂) Allyl Potassium Bis(allyl)calcium complex Triglyme
Arylcalcium Iodide Potassium tert-butanolate Diarylcalcium Ethereal solvents
Calcium Iodide (CaI₂) Potassium bis(trimethylsilyl)amide Bis(amido)calcium complex None (Ball-milling)
Phenylcalcium Iodide Potassium bis(trimethylsilyl)amide Heteroleptic arylcalcium amide Tetrahydrofuran (B95107) (THF)

Ligand Design for Enhanced Complex Stability and Reactivity

The extreme reactivity of organocalcium compounds necessitates strategies for their stabilization, which is often achieved through sophisticated ligand design. researchgate.netresearchgate.net The goal is to shield the reactive Ca-C bond and increase the coordination number of the electropositive calcium center without entirely quenching its reactivity. nih.govu-tokyo.ac.jp

Key strategies include:

Steric Shielding : The use of bulky ligands, such as large silyl groups (e.g., trimethylsilyl), can physically protect the reactive metal center from unwanted side reactions. wikipedia.orgresearchgate.net For instance, bis(allyl)calcium complexes are stabilized by sterically demanding silyl substituents. wikipedia.org

Coordinating Solvents : Ethereal solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and 1,4-dioxane (B91453) are commonly used. wikipedia.orgacs.org These Lewis bases coordinate to the calcium atom, increasing its coordination number and stabilizing the complex. Many arylcalcium iodides have been isolated and structurally characterized as THF adducts. nih.govacs.org

Chelating and Multidentate Ligands : Ligands that can bind to the calcium center at multiple points (multidentate ligands) provide enhanced stability. Nitrogen-based ligands have been particularly successful in stabilizing molecular calcium hydrides. wikipedia.org The trimethylsilylmethyl group has also been chosen to improve both solubility and stability in ethereal solvents for certain alkylcalcium iodides. acs.org

While these methods enhance stability, a delicate balance must be maintained. Overly bulky substituents can sometimes destabilize the complex or reduce its desired reactivity. researchgate.netu-tokyo.ac.jp

Table 3: Ligand Effects on Organocalcium Iodide Complex Stability

Ligand Type Example(s) Effect on Stability
Bulky Alkyl/Silyl Groups Trimethylsilyl (TMS), -CH(SiMe₃)₂ Provides steric shielding, enhances solubility. researchgate.netu-tokyo.ac.jp
Ethereal Solvents Tetrahydrofuran (THF), Tetrahydropyran (THP) Coordinates to Ca, increases coordination number, stabilizes the complex. nih.govacs.org
Multidentate N-Ligands β-diketiminate, Amides Offers enhanced stability through chelation. wikipedia.orgacs.org

Controlled Crystallization Techniques for Calcium Iodide Materials

The control of crystallization is crucial for obtaining materials with desired morphologies, sizes, and properties. For calcium iodide and its derivatives, this involves managing the processes of nucleation and crystal growth from a solution or melt. worldscientific.com While specific literature on the controlled crystallization of simple CaI₂ is limited, principles from related inorganic and hybrid materials can be applied.

Key parameters that influence crystallization include temperature, reactant concentration (supersaturation), and the presence of additives or foreign substances that can act as nucleation sites or inhibitors. worldscientific.com For instance, in the crystallization of hybrid perovskites, which often use a lead iodide precursor, controlling the evaporation rate of the solvent and the annealing temperature is critical for achieving large, uniform crystal grains. drexel.edu The formation of intermediate phases, such as crystal solvates with dimethylformamide (DMF), can also play a significant role in the final film morphology. preprints.org

Techniques that mimic biomineralization, such as using hydrogels as a diffusion-limiting medium, allow for systematic investigation into how ion flux and stoichiometric ratios affect crystal morphology. unil.ch In such systems, varying the diffusion rates of calcium and a counter-ion can lead to different crystal shapes. unil.ch Polymers can also be used to influence crystallization, either by providing a matrix for confined nucleation or by acting as free macromolecules that shield specific crystal faces, thereby directing growth. mdpi.com For calcium iodide, which is deliquescent and highly soluble in water, controlling humidity and temperature during crystallization from an aqueous solution is essential to obtain well-defined crystals, which typically form as yellowish-white hexagonal structures. chembk.comspectrabase.com

Growth of Bulk Single Crystals for Functional Applications

The synthesis of large, high-quality single crystals of calcium iodide (CaI₂) is crucial for its application in various fields, particularly as a scintillator for gamma-ray and X-ray detection. The Bridgman-Stockbarger method is a widely employed technique for growing these crystals. researchgate.netnii.ac.jp This method involves the directional solidification of a molten salt within a sealed ampoule that is slowly lowered through a temperature gradient. google.com

Historically, the growth of large, monolithic single crystals of CaI₂ has been challenging due to its lamellar, mica-like structure, which can lead to cracking during the cooling process. researchgate.netosti.gov However, recent advancements in crystal growth techniques have aimed to overcome these issues. These include the use of high-purity starting materials, molten salt processing and filtration, and extended vacuum-melt-pumping methods. osti.gov The use of glassy carbon crucibles has also been beneficial, as calcium iodide does not adhere to them, thus reducing stress on the crystal during cooling. osti.gov

A significant area of research is the doping of calcium iodide crystals to enhance their scintillation properties. Europium-doped calcium iodide (CaI₂:Eu²⁺) is a promising scintillator material with a theoretically high light yield. researchgate.netosti.gov Theoretical predictions suggest that CaI₂:Eu²⁺ could achieve an energy resolution approaching 2% at 662 keV. researchgate.netosti.gov Undoped CaI₂ crystals have also been shown to exhibit high light yields, with one study reporting a light output of 107,000 photons/MeV, which is 2.7 times higher than that of thallium-doped sodium iodide (NaI(Tl)). researchgate.netnii.ac.jp

The functional application of these crystals lies in their ability to act as scintillators, which emit light when they absorb ionizing radiation. This light can then be detected by a photomultiplier tube. The properties of CaI₂ scintillators, such as high light yield and good energy resolution, make them suitable for applications in astroparticle physics and medical imaging. researchgate.netnii.ac.jp

Table 1: Scintillation Properties of Calcium Iodide and Related Compounds

Scintillator Light Yield (photons/MeV) Energy Resolution @ 662 keV (%) Emission Wavelength (nm) Decay Time (ns)
CaI₂ (undoped) 106,000 - 107,000 researchgate.net 3.2 researchgate.net 410 nii.ac.jp 834 (84%), 1460 (16%) researchgate.net
CaI₂:Eu²⁺ >70,000 researchgate.net ~3 researchgate.net - -
SrI₂:Eu ~90,000 researchgate.net < 4 researchgate.net 435 researchgate.net 1200 researchgate.net
BaI₂:Eu >30,000 researchgate.net - 420 researchgate.net <1000 researchgate.net
CsCaI₃:Eu ~40,000 tennessee.edu ~4 tennessee.edu - -
KCaI₃:Eu²⁺ >70,000 researchgate.net ~3 researchgate.net - -
NaI(Tl) ~39,000 6.5 researchgate.net 415 230 researchgate.net

Formation and Characterization of Calcium Iodide Hydrates

Calcium iodide is a hygroscopic compound, meaning it readily absorbs moisture from the air to form hydrates. chemimpex.com Several crystalline hydrates of calcium iodide have been identified and characterized. These hydrates can be formed by dissolving anhydrous calcium iodide in water and allowing it to crystallize at or below room temperature, following the solid-liquid phase diagram of the CaI₂-H₂O system. researchgate.net

Single crystals of various calcium iodide hydrates have been successfully grown from aqueous solutions. researchgate.net The specific hydrate (B1144303) that forms is dependent on the temperature and concentration conditions during crystallization. Among the characterized hydrates are calcium iodide octahydrate (CaI₂·8H₂O), calcium iodide heptahydrate (CaI₂·7H₂O), and calcium iodide 6.5-hydrate (CaI₂·6.5H₂O). researchgate.net The crystal structures of these hydrates have been determined using X-ray diffraction. researchgate.net

The fundamental building block in these water-rich calcium iodide hydrates is a distorted Ca(H₂O)₈ antiprism. researchgate.net In the iodide hydrate structures, these antiprisms are connected to each other, forming dimeric units through either trigonal-plane-sharing or edge-sharing. researchgate.net This contrasts with calcium bromide enneahydrate, where the antiprisms are monomeric. researchgate.net

The characterization of these hydrates is important for understanding the behavior of calcium iodide in the presence of water. This knowledge is crucial for applications where anhydrous CaI₂ is required, as the presence of water can affect its properties and performance. osti.gov

Table 2: Crystalline Calcium Iodide Hydrates

Compound Name Chemical Formula Crystal System Space Group
Calcium iodide octahydrate CaI₂·8H₂O Monoclinic P2₁/c
Calcium iodide heptahydrate CaI₂·7H₂O Monoclinic P2₁/c
Calcium iodide 6.5-hydrate CaI₂·6.5H₂O Monoclinic C2/c

Data sourced from research on the crystal structures of water-rich calcium bromide and iodide hydrates. researchgate.net

Structural Elucidation and Crystallographic Studies of Calcium Iodide Compounds

High-Resolution X-ray Diffraction Analysis

X-ray diffraction stands as a cornerstone technique for the precise determination of the atomic arrangement within crystalline solids. Its application to calcium iodide compounds has unveiled a rich diversity in their structural motifs, from the simple anhydrous form to complex hydrated and organometallic species.

Anhydrous calcium iodide (CaI₂) adopts a hexagonal crystal structure. testbook.com In this arrangement, calcium cations (Ca²⁺) are situated at the centers of hexagonal prisms, while iodide anions (I⁻) occupy the vertices. testbook.com The iodide ions form a hexagonal closest packing (HCP) lattice, with the calcium ions filling the octahedral holes within this framework. testbook.com This results in a layered structure held together by strong ionic bonds. testbook.com The high melting point of anhydrous calcium iodide is a direct consequence of this stable crystalline arrangement. chembk.com

Table 1: Crystallographic Data for Anhydrous Calcium Iodide

Parameter Value
Crystal System Hexagonal
Space Group P6₃mc (No. 186)
a (Å) 4.48
c (Å) 6.96
Z 2

Note: The data presented is based on typical findings for anhydrous CaI₂ and may vary slightly between different experimental determinations.

Calcium iodide readily forms several hydrates, and their crystal structures reveal complex coordination environments around the calcium ion. Single-crystal X-ray diffraction studies have successfully characterized a series of water-rich calcium iodide hydrates, including CaI₂·6.5H₂O, CaI₂·7H₂O, and CaI₂·8H₂O. researchgate.net A key feature in these structures is the presence of distorted Ca(H₂O)₈ antiprisms. researchgate.net

In these hydrated forms, the coordination of water molecules to the calcium center is a dominant structural feature. For instance, in aqueous solutions, large-angle X-ray scattering (LAXS) studies indicate that the hydrated calcium ion is eight-coordinate, adopting a square antiprismatic geometry with mean Ca–O bond distances of approximately 2.46 Å. rsc.org In the solid state, the mean Ca–O bond distance in eight-coordinate hydrated calcium(II) ions is found to be 2.476 Å. rsc.orgmdpi.com The coordination number can vary, with six- and seven-coordinate species exhibiting shorter mean Ca–O bond distances of 2.324 Å and 2.401 Å, respectively. rsc.orgmdpi.com The antiprisms in the iodide hydrate (B1144303) structures can be interconnected through the sharing of trigonal planes or edges, leading to the formation of dimeric units. researchgate.net

Table 2: Coordination Geometry of Calcium in Hydrated Iodide Compounds

Hydrate Coordination Number of Ca²⁺ Coordination Geometry Mean Ca-O Distance (Å)
CaI₂·6.5H₂O 8 Distorted Square Antiprism ~2.47
CaI₂·7H₂O 8 Distorted Square Antiprism ~2.47
CaI₂·8H₂O 8 Distorted Square Antiprism ~2.47

The structural landscape of calcium iodide extends to organometallic complexes, where organic ligands are directly bonded to the calcium center. The synthesis and crystallographic characterization of arylcalcium iodides have provided significant insights into their molecular architecture. acs.orgacs.org

In another example, the reaction of CaI₂ with the amino acid proline results in the formation of one-dimensional coordination polymers. nih.goviucr.org In these structures, zwitterionic proline molecules bridge the calcium cations through their carboxylate groups, while the iodide ions remain as non-coordinating counter-anions, participating in hydrogen bonding with the amino groups and water molecules. nih.goviucr.org This demonstrates the versatility of the Ca²⁺ ion in forming extended structures with biologically relevant molecules.

Elucidation of Calcium Iodide Hydrate Structures and Water Coordination

Advanced Spectroscopic Characterization for Structural Insights

While X-ray diffraction provides a static picture of the crystalline state, spectroscopic techniques offer complementary information about bonding, molecular vibrations, and the local electronic environment, both in the solid state and in solution.

Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of molecules. For calcium iodide compounds, these methods are particularly useful for identifying the presence of coordinated water molecules and organic ligands.

In the case of hydrated calcium iodide, the O-H stretching and H-O-H bending vibrations of water molecules give rise to characteristic bands in the IR and Raman spectra. The positions and shapes of these bands can provide information about the strength of hydrogen bonding within the crystal lattice. nih.govspectrabase.com

For organocalcium iodide complexes, FTIR and Raman spectroscopy can be used to identify the vibrational modes associated with the organic ligand. For instance, the characteristic vibrations of the aryl ring in arylcalcium iodides can be observed, and any shifts in these vibrational frequencies upon coordination to the calcium center can offer insights into the nature of the Ca-C bond. epequip.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution and the solid state.

For organocalcium iodide complexes, ¹³C NMR spectroscopy is particularly informative. A characteristic feature of arylcalcium iodides is the significant low-field chemical shift of the ipso-carbon atom (the carbon atom directly bonded to calcium), which resonates at approximately δ = 190 ppm. acs.org This downfield shift is indicative of the electropositive nature of the calcium center and the polarization of the Ca-C bond. acs.org Two-dimensional NMR experiments are often employed to unambiguously assign the resonances of the aryl group protons and carbons. acs.org

Solid-state NMR (SSNMR) has also been applied to study anhydrous calcium iodide. ¹²⁷I SSNMR spectra of anhydrous CaI₂ have been acquired at high magnetic fields, revealing a nuclear quadrupole coupling constant (C_Q_) of 43.5 MHz. researchgate.net This parameter is highly sensitive to the local symmetry and electronic environment of the iodine nucleus, providing a direct probe of the crystal structure. researchgate.net The development of ⁴³Ca SSNMR spectroscopy, although challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus, holds promise for directly probing the local environment of calcium in these and other materials. pascal-man.comspringernature.com

Table 3: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Calcium iodide CaI₂
Calcium iodide hydrate CaI₂·nH₂O
Anhydrous Calcium Iodide CaI₂
Calcium iodide tetrahydrate CaI₂·4H₂O
Calcium iodide hexahydrate CaI₂·6H₂O
Calcium iodide heptahydrate CaI₂·7H₂O
Calcium iodide octahydrate CaI₂·8H₂O
Organocalcium iodide complexes R-Ca-I
Arylcalcium iodides Ar-Ca-I
Phenylcalcium iodide C₆H₅CaI
Proline C₅H₉NO₂
Tetrahydrofuran (B95107) C₄H₈O

Theoretical and Computational Chemistry of Calcium Iodide Systems

Density Functional Theory (DFT) Investigations

DFT calculations serve as a powerful tool to investigate the fundamental properties of materials from first principles. numberanalytics.comutas.edu.au These computational methods have been applied to CaI₂ to explore its electronic structure, predict novel magnetic phenomena in its monolayer form, and model reaction mechanisms.

Electronic Band Structure and Band Gap Properties

DFT calculations have been employed to determine the electronic band structure of both bulk and monolayer CaI₂. For bulk CaI₂, first-principles calculations using the Perdew–Burke–Ernzerhof generalized gradient approximation (PBE-GGA) reveal an indirect band gap of 3.89 eV and a direct band gap of 4.35 eV at zero pressure. tandfonline.com The Materials Project database reports a calculated band gap of 3.90 eV for trigonal CaI₂. materialsproject.org

For a monolayer of CaI₂, DFT calculations show it to be an indirect band-gap semiconductor with a band gap of 3.77 eV. researchgate.net The electronic properties of this 2D material can be tuned, for instance, by applying biaxial strain. researchgate.net Compressive strain has been shown to decrease the band gap; at strains of -4%, -8%, and -12%, the band gap is reduced to 3.49 eV, 3.14 eV, and 2.74 eV, respectively. researchgate.net This tunability of the band gap opens possibilities for its use in various wide band-gap semiconducting applications. researchgate.net

Calculated Band Gap of CaI₂ Under Different Conditions

SystemCalculation MethodBand Gap TypeBand Gap (eV)Condition
Bulk CaI₂PBE-GGAIndirect3.89Zero Pressure
Bulk CaI₂PBE-GGADirect4.35Zero Pressure
Monolayer CaI₂DFTIndirect3.77No Strain
Monolayer CaI₂DFT-3.49-4% Compressive Strain
Monolayer CaI₂DFT-3.14-8% Compressive Strain
Monolayer CaI₂DFT-2.74-12% Compressive Strain

Prediction of Magnetic Phenomena: Ferromagnetism and Half-Metallicity in CaI₂ Monolayers

While bulk CaI₂ is nonmagnetic, theoretical studies have predicted that magnetism can be induced in CaI₂ monolayers by creating calcium vacancies. acs.org This defect-induced magnetism is a significant finding, as it suggests that main-group elements can be used to create magnetic materials, which typically rely on transition metals. acs.orgresearchgate.net

DFT calculations have shown that a CaI₂ monolayer with a single calcium vacancy (Ca₀.₈₉δ₀.₁₁I₂) can exhibit ferromagnetic half-metallicity. acs.org This means the material behaves as a metal for one spin direction and as an insulator or semiconductor for the opposite spin direction. This property is highly desirable for spintronics applications. The predicted spin-up gap is a wide 3.84 eV, which is promising for non-scattering transport. acs.orgresearchgate.net Furthermore, the Curie temperature (the temperature above which a material loses its permanent magnetic properties) for this system is predicted to be as high as 238 K, which is significantly higher than that of the first intrinsic 2D magnet, CrI₃ (45 K). acs.org

Computational Modeling of Reaction Mechanisms and Energetics

DFT is a valuable tool for modeling reaction mechanisms and calculating the energetics of chemical processes. numberanalytics.comacs.orgstackexchange.com In the context of CaI₂, DFT calculations have been used to understand its role in electrolytes for calcium-ion batteries. For instance, calculations have shown that CaI₂ has the lowest Ca²⁺ diffusion barrier among other calcium halides (CaF₂, CaCl₂, CaBr₂), suggesting its potential as a component of the solid electrolyte interphase (SEI) that forms on the anode. polyu.edu.hkresearchgate.net

DFT has also been used to investigate the desolvation energies of calcium ions from electrolyte solvents, providing insights into the charge transfer kinetics at the electrode-electrolyte interface. polyu.edu.hk Furthermore, computational studies have explored exchange reactions at surfaces, such as the reaction between iodine species and alumina, by calculating reaction energies. ttu.edu These types of calculations are crucial for understanding surface chemistry and designing new materials for applications like catalysis and energy storage. ttu.eduzacros.org

Post-DFT and Ab Initio Approaches: GW Calculations

While DFT is a workhorse for many computational chemistry problems, it has known limitations, particularly in accurately predicting excited-state properties like band gaps. stackexchange.com Post-DFT methods, such as the GW approximation, offer a higher level of theory for calculating quasiparticle properties and provide more accurate results for electronic excitations. scm.comfrontiersin.org

Analysis of Spectral Functions and Quasiparticle Properties

The GW approximation provides a framework for calculating the spectral function, which gives information about the energy and lifetime of quasiparticles (electron-like and hole-like excitations). questaal.orgresearchgate.net The peaks in the spectral function correspond to these quasiparticle energies. frontiersin.orgquestaal.org

For CaI₂, GW calculations have been performed to analyze the G₀W₀ HOMO (Highest Occupied Molecular Orbital) spectral function. west-code.org This analysis, which involves full frequency integration, provides a more accurate picture of the electronic states compared to standard DFT. researchgate.netwest-code.org The study of quasiparticle properties is essential for understanding phenomena such as photoemission and electron transport in materials. frontiersin.orgaps.org

Determination of Vertical Ionization Potentials

The GW approximation is particularly well-suited for calculating vertical ionization potentials (VIPs), which is the energy required to remove an electron from a molecule or solid without changing its geometry. arxiv.org For CaI₂, G₀W₀ calculations have been performed to determine its VIP. west-code.org

Calculations using different levels of theory within the GW framework have been reported. For example, using the WEST code, the G₀W₀ VIP of CaI₂ was calculated with various exchange-correlation functionals and pseudopotentials. The results show the importance of including relativistic effects for heavy elements like iodine. west-code.orgacs.orgunimore.it The calculated VIPs are compared with experimental values to assess the accuracy of the computational methods. west-code.orgacs.org

Calculated G₀W₀ Vertical Ionization Potential (VIP) of CaI₂

SoftwareExchange-CorrelationBasis SetCore ElectronsSelf-EnergyQP Eq. SolverVIP (eV)
WESTPBEPWPSP-SRFF-CDFull9.09
WESTPBEPWPSP-FRFF-CDFull8.79
WESTPBE0PWPSP-SRFF-CDFull9.48
WESTPBE0PWPSP-FRFF-CDFull9.18
Experimental9.39

Legend: PBE/PBE0 - Exchange-correlation functionals; PW - Plane waves; PSP-SR - Pseudopotentials with scalar relativistic effects; PSP-FR - Pseudopotentials with fully relativistic effects; FF-CD - Full frequency integration with contour deformation; Full - Full solution of the quasiparticle (QP) equation. west-code.org

Reactivity Mechanisms and Catalytic Applications of Calcium Iodide Species

Reaction Pathway Analysis of Calcium Iodide in Chemical Transformations

The reactivity of calcium iodide is centered around the distinct properties of its constituent ions, the hard Lewis acidic Ca²⁺ cation and the soft, nucleophilic iodide (I⁻) anion. This duality allows it to participate in a range of reaction pathways.

Halide metathesis is a common reaction pathway involving calcium iodide, particularly in organometallic synthesis. In these reactions, the iodide ion is exchanged for another anionic ligand. A notable example is the synthesis of aryl calcium compounds through the direct reaction of activated calcium metal with iodoarenes. nih.gov This process yields arylcalcium iodides, which can exist in a Schlenk equilibrium, enabling the formation of diaryl calcium derivatives. nih.gov

The synthesis of various organocalcium compounds, such as styryl and biphenyl (B1667301) calcium complexes, can be achieved through the metathesis reaction between the corresponding dilithio compound and calcium iodide. researchgate.netresearcher.life Similarly, ball milling calcium iodide with potassium bis(trimethylsilyl)amide ([KN(SiMe₃)₂]) in the absence of a solvent provides a direct route to the synthetically valuable calcium amido complex, [Ca(N(SiMe₃)₂)₂]. rsc.org This mechanochemical approach avoids the formation of contaminating calciate species that can occur in solution-based metathesis. rsc.org The choice of calcium iodide is often preferred in these reactions as its crystal lattice is more easily disrupted compared to other calcium halides. rsc.org

The reaction of 1,4-dilithio-1,3-butadienes with calcium iodide can lead to the formation of butadienylcalcium compounds, including 1-calcio-4-lithio-1,3-butadiene and 1,4-dicalcio-1,3-butadiene. researchgate.net These reactions highlight the utility of calcium iodide in generating novel organometallic reagents. researchgate.net

Calcium iodide can catalyze oxidative transformations, often in the presence of an oxidant and sometimes under the influence of light. A significant example is the tandem oxidation/rearrangement of β-ketoesters to α-hydroxymalonic esters (tartronic esters). organic-chemistry.org This reaction is catalyzed by calcium iodide under visible light irradiation from a fluorescent lamp, using molecular oxygen as the oxidant. organic-chemistry.org The proposed mechanism involves the formation of radical intermediates and hydroperoxides, which then rearrange to form the final product. organic-chemistry.org This method is considered a green chemistry approach as it avoids the use of heavy metal oxidants. organic-chemistry.org

In the context of iodine's broader chemistry, the oxidation of iodide (I⁻) can proceed through various pathways involving reactive oxygen species (ROS) like ozone (O₃) and hydrogen peroxide (H₂O₂). frontiersin.orgfrontiersin.org While the direct oxidation of iodide by molecular oxygen is thermodynamically unfavorable, other oxidants can initiate the process. frontiersin.org In some catalytic systems, iodine compounds can act as catalysts for numerous oxidative transformations, presenting an environmentally sustainable alternative to transition metals. researchgate.net

Organocalcium compounds derived from calcium iodide, often referred to as "heavy Grignard reagents," exhibit significant reactivity. researchgate.netu-tokyo.ac.jp Arylcalcium iodides, synthesized from activated calcium and iodoarenes, are highly reactive and require low temperatures to prevent side reactions. nih.govu-tokyo.ac.jp Their reactivity stems from the highly ionic character of the Ca-C bond, making them powerful nucleophiles. u-tokyo.ac.jpresearchgate.net

The reactivity of these organocalcium compounds can be tuned by modifying the coordination sphere of the calcium atom or by substituting the iodide anion with bulkier groups. nih.gov For instance, the direct synthesis of iodomethyltrimethylsilane with calcium yields the ether adduct [(thf)₄Ca(I)(CH₂SiMe₃)], a Grignard-type reagent. acs.org The Ca-C bond length in this compound is characteristic of unstrained calcium-carbon σ-bonds. acs.org

Calcium iodide also plays a role in promoting transformations of organolithium compounds. It can efficiently mediate the conversion of 1,4-dilithio-1,3-butadienes into indenes or perfluorodibenzopentalenes through intramolecular C-H or C-F bond cleavage, respectively. researchgate.net This process involves a calcium-induced configurational isomerization of the dilithiobutadiene followed by nucleophilic activation of the C-H or C-F bond. researchgate.net

Furthermore, heteroleptic amidinato calcium iodides can be synthesized by the in-situ addition of intermediately formed organocalcium halides onto carbodiimides. nih.gov These compounds have shown catalytic activity in reactions like the hydroboration of aldehydes and ketones. researchgate.net

Oxidative Transformations Involving Calcium Iodide

Calcium Iodide as a Catalyst or Co-catalyst in Organic Synthesis

Calcium iodide has emerged as a versatile and economical catalyst or co-catalyst in several important organic transformations, leveraging the Lewis acidity of Ca²⁺ and the nucleophilicity of I⁻.

Calcium iodide, in combination with various co-catalysts, has proven to be an effective system for the synthesis of cyclic carbonates from the reaction of epoxides and carbon dioxide (CO₂). wissenschaftscampus-rostock.denih.gov This transformation is of significant interest as cyclic carbonates are precursors to non-isocyanate polyurethanes (NIPUs). acs.org

One highly active catalytic system consists of calcium iodide, a dicyclohexyl-functionalized 18-crown-6 (B118740) ether, and triphenylphosphine (B44618). wissenschaftscampus-rostock.deacs.org This system effectively converts a range of bio-derived epoxides, including challenging internal and trisubstituted ones, into their corresponding cyclic carbonates under mild conditions (e.g., 45 °C, 0.5 MPa CO₂ pressure) with high yields. wissenschaftscampus-rostock.deacs.org The crown ether is believed to complex with the Ca²⁺ ion, increasing the solubility and dissociating the iodide ion, thereby enhancing its nucleophilicity for the ring-opening of the epoxide. acs.orgacs.org The triphenylphosphine acts as a co-catalyst that activates the CO₂. acs.org

Another effective system utilizes calcium iodide in conjunction with poly(ethylene glycol) dimethyl ether (PEG DME 500). wissenschaftscampus-rostock.de This combination has been shown to catalyze the conversion of terminal epoxides at room temperature and is also effective for the synthesis of more challenging internal carbonates. wissenschaftscampus-rostock.de In a similar vein, a system of CaI₂ and 1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP) has demonstrated high efficiency for the CO₂ fixation of epoxides. nih.gov The proposed mechanism involves the Lewis acidic calcium activating the epoxide for ring-opening by the nucleophilic iodide anion. The resulting alkoxide then attacks the CO₂, leading to the formation of the cyclic carbonate and regeneration of the catalyst. nih.gov

However, in some systems, such as in combination with PEG-400 for the cycloaddition of CO₂ to epoxidized soybean oil fatty acid methyl esters, calcium iodide showed no activity under the tested conditions, which was attributed to a higher dissociation energy compared to potassium iodide. rsc.org

Table 1: Calcium Iodide-Based Catalytic Systems for Cyclic Carbonate Synthesis

Epoxide Substrate Co-catalyst/Ligand Temperature (°C) CO₂ Pressure (MPa) Yield (%) Reference
Epoxidized methyl oleate Dicyclohexyl-18-crown-6, Triphenylphosphine 45 1.0 98 acs.org
Various internal epoxides Dicyclohexyl-18-crown-6, Triphenylphosphine 45 0.5 up to 98 wissenschaftscampus-rostock.deacs.org
Terpene-based epoxides Dicyclohexyl-18-crown-6, Triphenylphosphine Harsher conditions Harsher conditions up to 81 wissenschaftscampus-rostock.deacs.org
Terminal epoxides PEG DME 500 Room Temperature 1 atm up to 99 wissenschaftscampus-rostock.de
Internal epoxides PEG DME 500 Not specified Not specified up to 98 wissenschaftscampus-rostock.de

Note: This table is interactive and allows for sorting and filtering of the data.

Calcium iodide has also been implicated in the catalysis of isocyanate reactions, specifically trimerization to form isocyanurates. researchgate.net Isocyanurates are cyclic trimers of isocyanates that form stable, cross-linked structures in polyurethane systems. google.com The trimerization process is often initiated by a nucleophilic catalyst.

In certain catalytic systems, the iodide ion from a source like calcium iodide can function as a nucleophile to activate the diisocyanate, initiating the trimerization process. researchgate.net While specific data on calcium iodide's sole catalytic performance in isocyanate trimerization is limited in the provided context, its role as a potential nucleophilic initiator is recognized. The general mechanism for isocyanate trimerization involves the formation of a ring structure. google.com Catalysts for this process are crucial in the production of various polyurethane materials, including rigid foams. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Calcium iodide CaI₂
Calcium carbonate CaCO₃
Calcium oxide CaO
Calcium hydroxide (B78521) Ca(OH)₂
Hydroiodic acid HI
Iodine I₂
Carbon dioxide CO₂
Arylcalcium iodide ArCaI
Diaryl calcium Ar₂Ca
Styryl calcium complex (C₆H₅CH=CH)ₓCaY₂-ₓ
Biphenyl calcium complex (C₁₂H₉)ₓCaY₂-ₓ
Potassium bis(trimethylsilyl)amide K[N(SiMe₃)₂]
1,4-dilithio-1,3-butadiene C₄H₄Li₂
β-ketoester RCOCH₂COOR'
α-hydroxymalonic ester (tartronic ester) HOCH(COOR')₂
Molecular oxygen O₂
Ozone O₃
Hydrogen peroxide H₂O₂
Iodomethyltrimethylsilane ICH₂SiMe₃
Carbodiimide RN=C=NR
Amidinato calcium halide [(R'N)₂CR]CaX
Epoxide C₂H₄O (general)
Cyclic carbonate C₃H₄O₃ (general)
Non-isocyanate polyurethane (NIPU) -
18-crown-6 ether C₁₂H₂₄O₆
Triphenylphosphine P(C₆H₅)₃
Poly(ethylene glycol) dimethyl ether (PEG DME 500) CH₃O(CH₂CH₂O)ₙCH₃
1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP) C₁₁H₂₆N₂O₆
Isocyanate R-N=C=O
Isocyanurate (R-NCO)₃
Polyurethane -
Potassium iodide KI

Applications in Aldehyde and Ketone Hydroboration Reactions

The catalytic hydroboration of aldehydes and ketones represents a fundamental transformation in organic synthesis, yielding valuable alkoxypinacolboronate esters. While traditionally dominated by transition-metal catalysts, recent advancements have highlighted the efficacy of earth-abundant main-group elements, including calcium. A specific benz-amidinato calcium iodide complex, [PhC(NiPr)2CaI], has been identified as a highly effective catalyst for the hydroboration of a broad spectrum of aldehydes and ketones using pinacolborane (HBpin). researchgate.netrsc.orgamericanelements.com This calcium-based system demonstrates remarkable efficiency, facilitating rapid conversions at room temperature. researchgate.netrsc.org

One of the most significant features of this catalytic system is its exceptional functional group tolerance. rsc.orgamericanelements.com The catalyst remains active in the presence of sensitive functional groups such as hydroxyl (-OH) and amine (-NH) moieties, which are often incompatible with other hydroboration catalysts. researchgate.net The reactions are typically complete within approximately 40 minutes with catalyst loadings ranging from 0.5 to 2 mol%. researchgate.net Research has shown that while various solvents are suitable, benzene (B151609) provides the optimal environment for the conversion. researchgate.netrsc.org

The utility of the [PhC(NiPr)2CaI] catalyst has been demonstrated across a diverse range of substrates. Aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, undergo hydroboration in good to high yields. researchgate.net Notably, sterically hindered substrates, such as 2,6-dimethylbenzaldehyde, also react efficiently under the same mild conditions without the need for elevated temperatures or prolonged reaction times. rsc.org

Table 1: Hydroboration of Various Aldehydes using [PhC(NiPr)2CaI] Catalyst Reaction Conditions: 0.5–2 mol% catalyst, 40 min reaction time at room temperature in benzene. rsc.org

SubstrateProduct StructureYield (%)
Benzaldehyde>99
4-Methylbenzaldehyde>99
4-Methoxybenzaldehyde>99
4-(Trifluoromethyl)benzaldehyde95
4-Cyanobenzaldehyde89
2-Chlorobenzaldehyde>99
2,6-Dimethylbenzaldehyde90
1-Naphthaldehyde94

Data sourced from research published in Chemical Communications. researchgate.netrsc.org

Iodide-Catalyzed Ring-Opening Cyclization Methodologies

Iodide ions have been established as versatile catalysts in organic synthesis, capable of acting as both a nucleophile and a leaving group in sequential reactions. researchgate.net This dual role is effectively harnessed in the ring-opening cyclization of strained ring systems, particularly activated cyclopropanes. researchgate.net A notable application is the iodide-catalyzed ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes, which provides a regioselective route to substituted tetrahydrobenzofuran-4-ones. researcher.life

In these reactions, the choice of catalyst system critically dictates the regiochemical outcome, especially for spirocyclopropanes bearing an electron-withdrawing group (EWG). Research has demonstrated a distinct divergence in reaction pathways based on the iodide source and additives. researcher.life Specifically, the use of calcium iodide (CaI₂) as the catalyst directs the reaction to regioselectively produce 3-substituted tetrahydrobenzofuran-4-one derivatives. researcher.life This outcome is attributed to the specific interaction of the calcium Lewis acid center and the iodide nucleophile with the substrate.

This contrasts sharply with other iodide-based systems. For instance, when the same EWG-substituted spirocyclopropanes are treated with a combination of tetrabutylammonium (B224687) iodide (TBAI) as the iodide source and trifluoromethanesulfonic acid, the reaction proceeds via an alternative pathway to yield the 2-substituted tetrahydrobenzofuran-4-one isomers. researcher.life The ability of calcium iodide to afford the 3-substituted product highlights its unique catalytic role in controlling the regioselectivity of the cyclization.

Table 2: Regioselective Control in Iodide-Catalyzed Ring-Opening Cyclization of EWG-Substituted Spirocyclopropanes

Catalyst SystemSubstrate TypeMajor Product Isomer
CaI₂EWG-substituted spirocyclopropane3-substituted tetrahydrobenzofuran-4-one
TBAI / Trifluoromethanesulfonic AcidEWG-substituted spirocyclopropane2-substituted tetrahydrobenzofuran-4-one

Data sourced from research published in Advanced Synthesis & Catalysis. researcher.life

Advanced Materials Science and Engineering Applications of Calcium Iodide

Development and Optimization of Calcium Iodide Scintillators

Scintillators are materials that emit light when excited by ionizing radiation. The development of high-performance scintillators is crucial for applications in medical imaging, astroparticle physics, and national security. Calcium iodide has been identified as a material with the potential for exceptionally high light yields. cern.ch

Crystal Growth Techniques for High-Light-Yield Scintillator Materials

A significant hurdle in harnessing the full potential of calcium iodide scintillators lies in the production of large, high-quality single crystals. The material possesses a lamellar, mica-like structure, which makes it prone to cracking. osti.gov Furthermore, its melting and boiling points are very close, leading to vaporization issues during crystal growth. cern.ch

To overcome these challenges, researchers have employed and refined several crystal growth techniques:

Bridgman-Stockbarger Method: This is a widely used technique for growing single crystals from a melt. For CaI₂, a key adaptation involves sealing the raw material in a quartz tube to prevent evaporation during the heating process. cern.chnii.ac.jp This method has been successfully used to grow half-inch and one-inch CaI₂ crystals. cern.chnii.ac.jp

Advanced Crucible Materials: Traditional crystal growth methods can induce stress in the cooling crystal due to differential thermal contraction between the crystal and the crucible, leading to cracking. osti.gov The use of modern glassy carbon crucibles has been investigated for CaI₂ growth. osti.gov Calcium iodide does not adhere to glassy carbon, which minimizes stress and helps in growing larger, un-cracked crystals. osti.gov

High-Purity Material Processing: The performance of scintillators is highly sensitive to impurities. Modern approaches emphasize the use of high-purity starting materials and techniques like molten salt processing and filtration to ensure the stoichiometric purity of the CaI₂ charge before growth. osti.gov

Doping Strategies for Enhanced Scintillation Performance (e.g., Cesium Iodide Doped with Calcium)

Doping, the intentional introduction of impurities into a crystal, is a fundamental strategy to enhance the scintillation properties of materials, such as light yield and decay time.

Europium-doped Calcium Iodide (CaI₂:Eu²⁺): First discovered around 1964, Eu²⁺-doped CaI₂ is a promising scintillator with a theoretically high light yield. osti.gov Modern crystal growth techniques are being applied to this material to realize its predicted high-performance potential, which has been historically hindered by material quality issues. osti.gov

Bromine Co-doping: To address the strong cleavability of CaI₂ crystals, which complicates cutting and polishing, researchers have experimented with replacing some iodine with bromine. cern.ch This creates a mixed crystal (CaBr₂-xIx) with reduced cleavability. However, a trade-off exists, as a larger bromine fraction tends to decrease the light yield. cern.ch A crystal with 2% europium and a quarter bromine (Eu²⁺:CaBr₀.₅I₁.₅) produced a high light yield of 95,400 photons/MeV. cern.ch

Calcium-doped Cesium Iodide (CsI:Ca): The doping of cesium iodide with calcium has been studied to develop alternative scintillators with shorter emission wavelengths. springerprofessional.de Increasing the calcium composition in CsI crystals has been shown to improve the crystalline quality and enhance the luminescence yield. springerprofessional.deresearchgate.net In one study, CsI crystals with calcium compositions of 0.20%, 1.00%, and 2.62% were grown and characterized. springerprofessional.de These crystals emitted blue light in the 420-450 nm range. researchgate.netspiedigitallibrary.org

Characterization of Radiation Detection Efficiency and Energy Resolution

The performance of a scintillator is primarily judged by its ability to efficiently detect radiation and to distinguish between different radiation energies (energy resolution).

Pure calcium iodide has demonstrated exceptional performance. When coupled with a photomultiplier tube and exposed to a ¹³⁷Cs gamma-ray source, a CaI₂ crystal showed a photoelectric peak 2.7 times higher than that of a standard thallium-doped sodium iodide (NaI(Tl)) scintillator. cern.chnii.ac.jpresearchgate.net This corresponds to an estimated light yield of 107,000 photons per megaelectronvolt (ph/MeV). cern.chnii.ac.jp Furthermore, it achieved a very good energy resolution of 3.2% at the 662 keV gamma-ray energy. nii.ac.jpresearchgate.net Theoretical predictions for Eu²⁺-doped CaI₂ suggest that an energy resolution approaching 2% at 662 keV might be achievable. osti.gov

In the case of calcium-doped cesium iodide (CsI:Ca), while the luminescence yield is enhanced, the energy resolution was reported to be 17.17% at 662 keV, indicating that further optimization is needed. springerprofessional.deresearchgate.net

Scintillator MaterialLight Yield (photons/MeV)Energy Resolution (%) @ 662 keVEmission Wavelength (nm)
CaI₂ (undoped) 107,000 cern.chnii.ac.jpresearchgate.net3.2 nii.ac.jpresearchgate.net-
CaI₂:Eu²⁺ (theoretical) High (predicted) osti.gov~2 osti.gov-
Eu²⁺:CaBr₀.₅I₁.₅ 95,400 cern.ch--
NaI(Tl) (reference) ~38,000~6.5 researchgate.net-
CsI:Ca Enhanced Luminescence springerprofessional.deresearchgate.net17.17 springerprofessional.deresearchgate.net420-490 researchgate.net

Calcium Iodide in Spintronics Research

Spintronics is a field of electronics that exploits the intrinsic spin of the electron, in addition to its charge, to carry information. A key goal is the development of materials that can be controlled magnetically. Recent theoretical studies have highlighted the potential of two-dimensional (2D) monolayer calcium iodide for spintronics applications.

Defect-Induced Ferromagnetism in Monolayer CaI₂

While bulk CaI₂ is a nonmagnetic material, researchers have discovered through first-principles density functional theory (DFT) calculations that magnetism can be induced in a single atomic layer of CaI₂. acs.org This is achieved by intentionally creating defects, specifically vacancies, in the calcium (Ca) sites of the crystal lattice. acs.org

The study found that a specific pattern of these vacancies can transform the nonmagnetic CaI₂ monolayer into a magnetic one. acs.org This phenomenon, known as defect-induced ferromagnetism, opens a pathway to creating magnetic materials from elements that are not traditionally magnetic, which is highly desirable for spintronics. researchgate.net

Half-Metallicity and Magnetic Anisotropy Energy in CaI₂-Based Materials

Further analysis of these defect-engineered CaI₂ monolayers has revealed even more promising properties for spintronics.

Half-Metallicity: Certain concentrations of calcium vacancies (specifically 6.25% and 11.11%) cause the CaI₂ monolayer to become a "half-metal". acs.org A half-metal is a material that acts as a conductor for electrons of one spin orientation but as an insulator or semiconductor for electrons of the opposite spin. This property is crucial for creating highly efficient spintronic devices as it allows for the generation of a current that is 100% spin-polarized. The CaI₂ monolayer with 11.11% Ca vacancies (denoted as Ca₀.₈₉δ₀.₁₁I₂) exhibits a large spin-up gap of approximately 3.84 eV, which is very promising for preventing spin-flip scattering. acs.orgresearchgate.net

Magnetic Anisotropy Energy (MAE): For a material to be useful in a magnetic memory device, its magnetization must be stable against thermal fluctuations. This stability is provided by the magnetic anisotropy energy. The CaI₂-based monolayer system possesses a high MAE of about 14.11 meV, which indicates that it can effectively prohibit spin fluctuations and maintain a stable magnetic state. researchgate.netresearcher.life

Curie Temperature: The Curie temperature (Tc) is the temperature above which a ferromagnetic material loses its permanent magnetic properties. The Ca₀.₈₉δ₀.₁₁I₂ system is predicted to have a ferromagnetic ground state with a Curie temperature of approximately 238 K. acs.orgresearchgate.net This is significantly higher than the 45 K Curie temperature of the first intrinsic 2D magnet, CrI₃, suggesting greater potential for practical applications. acs.org

Material SystemDefect Concentration (%)Magnetic PropertyKey CharacteristicValue
Ca₀.₈₉δ₀.₁₁I₂ 11.11 acs.orgFerromagnetic Half-MetalSpin-up Gap~3.84 eV acs.orgresearchgate.net
Ca₀.₈₉δ₀.₁₁I₂ 11.11 acs.orgFerromagnetic Half-MetalMagnetic Anisotropy Energy~14.11 meV researchgate.netresearcher.life
Ca₀.₈₉δ₀.₁₁I₂ 11.11 acs.orgFerromagnetic Half-MetalCurie Temperature (XY model)~238 K acs.orgresearchgate.net

Integration of Calcium Iodide in Electronics and Semiconductor Manufacturing

Calcium iodide (CaI₂) is emerging as a significant compound in the electronics and semiconductor industries, primarily due to its unique electronic and optical properties. Its applications range from enhancing the performance of renewable energy technologies to serving a role in the purification of essential semiconductor materials.

A primary area of research and application is in the field of perovskite solar cells (PSCs), a next-generation photovoltaic technology. Calcium iodide is utilized as both a dopant and a passivator to improve the efficiency and stability of these devices. testbook.com As a dopant, incorporating calcium ions (Ca²⁺) into the perovskite crystal lattice, such as in methylammonium (B1206745) lead iodide (MAPbI₃), can favorably adjust the material's energy band structure. labwale.co This modification enhances photovoltage and photocurrent, leading to higher power conversion efficiencies. labwale.co Research has demonstrated that doping MAPbI₃ with calcium can lead to a summit efficiency of 18.3% under standard test conditions. labwale.co

Furthermore, calcium iodide acts as an effective passivator for perovskite films like CH₃NH₃PbI₃. testbook.com It treats defects on the surface and at grain boundaries of the perovskite layer, which are common sources of charge recombination and degradation, thereby improving the long-term stability of the solar cell. testbook.com In a related application, inorganic calcium nitrogen iodide (Ca₃NI₃), a perovskite material, has been used as an absorber layer in solar cell designs, demonstrating a potential power conversion efficiency of up to 31% in simulations due to its remarkable stability and ideal energy bandgap. fissilematerials.orgimarcgroup.com

Beyond solar cells, calcium iodide is employed in the broader semiconductor manufacturing sector. One of its roles is in the purification of silicon, a cornerstone material for most electronic devices. imarcgroup.com In this process, iodine derivatives can be used as etchants and specialized gases. chemimpex.com Additionally, first-principles studies have shown that a single layer of calcium iodide is itself a semiconductor with an indirect band gap, suggesting future potential in optoelectronic applications. taylorandfrancis.com

Table 1: Research Findings on Calcium Iodide in Perovskite Solar Cells

Role of Calcium CompoundPerovskite MaterialObserved/Predicted EffectReference
Dopant (Ca²⁺)Methylammonium Lead Iodide (CH₃NH₃PbI₃)Up-shifts valence and conduction bands, enhancing photovoltage and achieving up to 18.3% efficiency. labwale.co
Passivator (CaI₂)Methylammonium Lead Iodide (CH₃NH₃PbI₃)Passivates perovskite films for high efficiency and long-term stability. testbook.com
Dopant (CaI₂)γ-CsPbI₃Improves stability and power conversion efficiency. testbook.com
Absorber MaterialCalcium Nitrogen Iodide (Ca₃NI₃)Offers tunable bandgap, heat resistance, and a simulated efficiency of 31%. fissilematerials.orgimarcgroup.com

Application as a Sensitizing Agent in Photography and Lithography

Calcium iodide has a historically significant role in the field of photography, where it functions as a critical sensitizing agent. imarcgroup.comtaylorandfrancis.com Its application is fundamental to the chemistry of early photographic processes that rely on the light sensitivity of silver halide crystals. chemimpex.com

The primary use of calcium iodide in photography is in the preparation of photographic emulsions. testbook.com An emulsion, in this context, is a suspension of light-sensitive microcrystals in a binder like gelatin, which is coated onto a film or glass plate. ottokemi.com Calcium iodide, along with other iodide salts, serves as the iodide ion source for the in-situ formation of silver iodide (AgI) when mixed with silver nitrate (B79036). imarcgroup.comchemicalbook.com

This application was particularly prominent in the wet-plate collodion (B3344781) process, invented in 1851. chemicalbook.com In this technique, a glass plate was coated with a solution of collodion (a form of nitrocellulose dissolved in alcohol and ether) containing dissolved iodide and bromide salts, such as calcium iodide, cadmium bromide, or potassium iodide. chemicalbook.comgoogle.commdpi.com The plate was then submerged in a silver nitrate bath, which converted the salts into light-sensitive silver iodide and silver bromide, making the plate ready for exposure while still wet. chemicalbook.commubychem.com

While calcium iodide's role in traditional photography is well-established, its direct application as a sensitizing agent in modern photolithography is not extensively documented. However, related calcium compounds, notably optical-grade calcium fluoride (B91410) (CaF₂), are crucial in lithography for manufacturing lenses and optical components used in excimer lasers due to their transparency to deep ultraviolet light. chemimpex.com

Table 2: Role of Iodide Salts in the Wet-Plate Collodion Process

ComponentChemical Formula / TypeFunctionReference
Iodide SaltCaI₂, KI, NH₄I, CdI₂Source of iodide ions. Dissolved in collodion. chemicalbook.comgoogle.commdpi.com
CollodionSolution of PyroxylinBinder/vehicle for halide salts, coated on glass plate. chemicalbook.com
SensitizerSilver Nitrate (AgNO₃)Reacts with iodide salt to form light-sensitive silver iodide (AgI). chemicalbook.commubychem.com
Photosensitive CrystalSilver Iodide (AgI)Forms the latent image upon exposure to light. imarcgroup.comchemicalbook.com

Industrial Applications in Chemical Reagent Manufacturing

Calcium iodide serves as a versatile reagent and catalyst in various industrial chemical manufacturing processes. imarcgroup.comamericanelements.com Its utility spans from the synthesis of complex organic molecules to specialized applications in nuclear technology.

As a catalyst, calcium iodide is effective in several types of organic reactions. It has been shown to catalyze the transformation of β-ketoesters into tartronic esters using molecular oxygen and visible light, a process that aligns with the principles of green chemistry by avoiding heavy metal oxidants and reducing energy consumption. organic-chemistry.org Chiral calcium iodide complexes, prepared from CaI₂, have been developed for use in asymmetric Mannich-type reactions, which are important for synthesizing β-aminocarbonyl compounds—precursors to many pharmaceuticals. u-tokyo.ac.jp Furthermore, amidinato calcium iodide complexes have been reported as catalysts for the hydroboration of aldehydes and ketones. researchgate.net

Calcium iodide and other alkali earth metal iodides also act as pre-activators or promoters in industrial carbonylation reactions. taylorandfrancis.com For instance, they are used in conjunction with rhodium or iridium catalysts for the production of acetic acid and N,N-Dimethylacetamide from feedstocks like methyl iodide. mdpi.comgoogle.com In some cobalt-catalyzed carbonylation processes, calcium hydroxide (B78521) is used, which can interact with iodide promoters in the reaction mixture. rsc.org

A distinct and highly specialized application of calcium iodide is in the production of nuclear fuel. In the calciothermic reduction of plutonium tetrafluoride (PuF₄) to produce plutonium metal, iodine is added as a "booster." fissilematerials.orgtaylorandfrancis.com The iodine reacts with the calcium reductant to form calcium iodide in an exothermic reaction. This generated calcium iodide acts as a flux, lowering the melting point of the calcium fluoride (CaF₂) slag that is also formed. taylorandfrancis.com This ensures the slag remains molten, which facilitates the clean separation of the molten plutonium metal button from the slag, leading to a higher purity and yield of the final product. taylorandfrancis.comgoogle.com

Table 3: Summary of Calcium Iodide in Chemical Manufacturing

Application AreaProcessRole of Calcium IodideResult / ProductReference
Organic SynthesisTandem Oxidation/RearrangementCatalystTartronic Esters organic-chemistry.org
Organic SynthesisAsymmetric Mannich ReactionPrecursor for chiral catalystβ-Aminocarbonyl Compounds u-tokyo.ac.jp
Industrial ChemistryCarbonylation ReactionsPromoter / Pre-activatorAcetic Acid, N,N-Dimethylacetamide taylorandfrancis.commdpi.comgoogle.com
Nuclear Fuel ProductionCalciothermic Reduction of PuF₄Fluxing AgentHigh-purity Plutonium Metal fissilematerials.orgtaylorandfrancis.comgoogle.com

Analytical Methodologies and Geochemical Applications of Calcium Iodine Systems

High-Resolution Trace Element Analysis in Geo-Environmental Matrices

The analysis of calcium and iodine in geological and environmental samples provides critical insights into past environmental conditions and the fundamental processes governing element mobility. High-resolution analytical techniques are essential for accurately quantifying these elements, often present at trace concentrations, and for understanding their interplay in complex matrices.

Iodine-to-Calcium Ratio (I/Ca) as a Paleo-Redox Proxy in Marine Carbonates

The iodine-to-calcium (I/Ca) ratio in marine carbonates, such as foraminifera and corals, has emerged as a significant proxy for reconstructing past ocean oxygenation levels. frontiersin.orggeoscienceworld.orgresearchgate.net This application is based on the redox-sensitive nature of iodine in seawater. Under oxic (oxygen-rich) conditions, the stable form of iodine is iodate (B108269) (IO₃⁻). geomar.de However, in oxygen-depleted or anoxic environments, iodate is reduced to iodide (I⁻). geomar.de

Marine calcifying organisms preferentially incorporate the iodate ion into their carbonate skeletons, likely as a substitute for the carbonate ion (CO₃²⁻), while iodide is largely excluded. frontiersin.orggeoscienceworld.orggeomar.de Consequently, the I/Ca ratio in these carbonates reflects the concentration of iodate in the surrounding seawater at the time of their formation. frontiersin.org A decrease in the I/Ca ratio in ancient marine carbonates is interpreted as an indicator of reduced oceanic oxygen levels, which would have lowered the ambient iodate concentrations. geoscienceworld.orggeomar.de

This proxy has been applied to study oceanic anoxic events (OAEs) in Earth's history, providing valuable data on the extent and timing of these periods of widespread oxygen depletion. geoscienceworld.orgresearchgate.net For instance, a notable drop in the I/Ca ratio in carbonates from the early Toarcian and Cenomanian-Turonian OAEs is seen as a response to decreased iodate/iodide ratios in the ocean. geoscienceworld.org Core-top studies of planktic foraminifera have suggested a threshold I/Ca value of approximately 2.5 µmol/mol as indicative of hypoxic conditions in the upper water column, while benthic foraminifera with I/Ca values below 3 µmol/mol suggest low bottom water oxygen levels. frontiersin.org

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) for I/Ca Analysis

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a powerful analytical technique for the direct, high-resolution analysis of solid samples, making it well-suited for determining I/Ca ratios in marine carbonates. measurlabs.comkuleuven.beebsco.com This method involves using a pulsed laser to ablate a small amount of material from the surface of a sample. measurlabs.comebsco.comnasa.gov The ablated particles are then transported by an inert gas into an inductively coupled plasma, where they are atomized and ionized. ebsco.com The resulting ions are then analyzed by a mass spectrometer to determine their elemental and isotopic composition. kuleuven.beebsco.com

A key advantage of LA-ICP-MS is its ability to perform spatially resolved analysis with minimal sample preparation. measurlabs.comebsco.com This allows for detailed mapping of elemental distributions within a sample, which can be crucial for identifying different growth phases or diagenetic alterations in carbonates that might affect the I/Ca ratio. kuleuven.be The technique offers high sensitivity, with detection limits often in the parts per billion (ppb) range, enabling the precise measurement of trace elements like iodine. ebsco.com The spot size of the laser can be adjusted, allowing for analyses at scales ranging from a few micrometers to larger areas. nasa.gov

Solution Cathode Glow Discharge ICP-MS for Sensitive Iodine and Calcium Determination

Addressing the challenges of low iodine concentrations and high calcium matrices in carbonate samples, a method combining solution cathode glow discharge (SCGD) with inductively coupled plasma mass spectrometry (ICP-MS) has been developed for the sensitive and rapid determination of I/Ca ratios. rsc.orgrsc.org This technique leverages the high efficiency of SCGD in generating iodine vapor while being inefficient at introducing calcium, which significantly boosts the sensitivity for iodine and minimizes matrix effects from the high calcium content. rsc.orgrsc.org

In this method, the sample solution acts as the cathode in a glow discharge system. rsc.orgrsc.org The plasma generated at the solution-gas interface efficiently converts dissolved iodine ions (both I⁻ and IO₃⁻) into volatile iodine species that are then introduced into the ICP-MS. rsc.org Research has shown that this method can improve the sensitivity for iodine determination by as much as 100-fold compared to conventional pneumatic nebulization, while simultaneously reducing calcium sensitivity. rsc.orgrsc.org This allows for the simultaneous determination of both iodine and calcium even in samples with very high calcium concentrations. rsc.org The reported detection limit for iodine in carbonate samples using this technique is as low as 0.9 pg g⁻¹. rsc.org

Mechanisms of Uranium and Iodine Immobilization by Calcium Phosphate (B84403) Minerals

Calcium phosphate minerals, particularly apatite, have been investigated for their potential to immobilize uranium and iodine, which is of significant interest for the management of radioactive waste. goldschmidt.inforesearchgate.net Studies have shown that apatite can effectively incorporate both uranium and iodine into its crystal structure. goldschmidt.inforesearchgate.net

Experiments have demonstrated that apatite can incorporate up to a few weight percent of iodine. goldschmidt.inforesearchgate.net The uptake of iodate (IO₃⁻) is significantly more favorable than that of iodide (I⁻), with the iodate content in apatite being two to three orders of magnitude higher than the iodate concentration in the crystallizing solution. goldschmidt.inforesearchgate.net It is proposed that the iodate ion substitutes for the phosphate group in the apatite structure. goldschmidt.info

In the case of uranium, apatite can incorporate significant amounts of uranyl (UO₂²⁺) from solution, with studies showing uptake of up to 0.35 wt.%. goldschmidt.info The immobilization of uranium by calcium phosphates can occur through several mechanisms, including adsorption, coprecipitation, and the formation of distinct uranium phosphate minerals like autunite. osti.govresearchgate.netacs.org The dominant mechanism is dependent on factors such as pH and the specific reaction pathway. researchgate.netacs.org Spectroscopic studies have indicated that the uranyl ion can substitute for calcium in the apatite structure. goldschmidt.info

Advanced Analytical Techniques for Iodine Species Detection and Quantification

The detection and quantification of different iodine species are crucial for various scientific and industrial applications. A range of advanced analytical techniques, particularly optical spectroscopy methods, are employed for this purpose, each with its own strengths and limitations.

Optical Spectroscopy Methods (UV-Vis, Fluorescence, Raman) for Iodine Analysis

Optical spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) absorption, fluorescence, and Raman spectroscopy, are valuable tools for the analysis of iodine species. researchgate.netaip.orgacs.org These methods are based on the interaction of light with the sample and can provide information about the presence, concentration, and chemical form of iodine. researchgate.netaip.org

UV-Visible (UV-Vis) Spectroscopy can be used to detect and quantify iodine species like molecular iodine (I₂) and the triiodide ion (I₃⁻), which have distinct absorption bands in the UV-Vis region. researchgate.net However, the presence of other absorbing species, such as nitrate (B79036) in acidic solutions, can interfere with the analysis. osti.gov

Fluorescence Spectroscopy , particularly Laser-Induced Fluorescence (LIF), is a highly sensitive technique for detecting molecular iodine. stevesopenlab.fr In LIF, a laser is used to excite iodine molecules to a higher electronic state, and the subsequent fluorescence emission is measured. stevesopenlab.fr The intensity and spectral characteristics of the fluorescence can be used to determine the concentration of iodine vapor. stevesopenlab.fr

Raman Spectroscopy provides information about the vibrational modes of molecules and can be used to identify different iodine species. researchgate.netacs.org For example, it can be used to detect iodate in molten salts and has been explored for the online monitoring of gaseous iodine. researchgate.net Handheld Raman spectrometers have also been developed for the rapid estimation of the iodine value in edible oils, demonstrating the technique's potential for on-site analysis. acs.org

Each of these optical methods has a different dynamic range of measurable concentrations and varying sensitivities to different iodine species such as iodide, molecular iodine, and iodate. researchgate.net Therefore, a combination of these techniques is often employed to achieve a comprehensive analysis of iodine speciation in a given sample. researchgate.net

Table 1: Comparison of Analytical Techniques for I/Ca Analysis

Technique Principle Advantages Disadvantages Application
LA-ICP-MS A laser ablates material from a solid sample, which is then ionized in a plasma and analyzed by a mass spectrometer. measurlabs.comebsco.com High spatial resolution, minimal sample preparation, high sensitivity (ppb range). measurlabs.comkuleuven.beebsco.com Destructive to the sample, not suitable for organic compounds. ebsco.com Paleo-redox studies in marine carbonates. frontiersin.org

| SCGD-ICP-MS | A solution cathode glow discharge generates vapor from a liquid sample for analysis by ICP-MS. rsc.orgrsc.org | High sensitivity for iodine, reduced matrix effects from calcium, rapid analysis. rsc.orgrsc.org | Requires sample to be in solution. | Sensitive I/Ca determination in carbonate rocks. rsc.orgrsc.org |

Table 2: Research Findings on Iodine and Uranium Immobilization by Apatite

Element Incorporated Species Proposed Mechanism Key Findings Reference
Iodine Iodate (IO₃⁻) Substitution for the phosphate (PO₄³⁻) group. goldschmidt.info Apatite can incorporate a few wt.% of iodine; iodate uptake is 2-3 orders of magnitude higher than its concentration in the solution. goldschmidt.inforesearchgate.net goldschmidt.info, researchgate.net

| Uranium | Uranyl (UO₂²⁺) | Substitution for the calcium (Ca²⁺) ion; adsorption; coprecipitation. goldschmidt.infoosti.gov | Apatite can incorporate 0.35 wt.% of uranyl; immobilization pathway depends on geochemical conditions. goldschmidt.inforesearchgate.net | goldschmidt.info, researchgate.net |

Table 3: Compound Names Mentioned in the Article

Compound Name
Calcium iodide
Iodate
Iodide
Calcium carbonate
Uranium
Apatite
Brushite
Uranyl
Autunite
Molecular iodine
Triiodide

Mass Spectrometry Techniques (ICP-MS, TOF-SIMS) in Iodine Research

Mass spectrometry techniques are pivotal in iodine research due to their high sensitivity and specificity, allowing for the determination of total iodine concentrations and isotopic ratios in a wide array of samples. aip.org Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) are two powerful methods used to investigate iodine in geochemical and material systems.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method for determining the elemental composition of samples, capable of detecting iodine at trace and ultra-trace levels. tandfonline.comnih.gov The technique involves introducing a sample, typically as a liquid aerosol, into an argon plasma which ionizes the constituent atoms. nerc.ac.uk These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and quantified. nerc.ac.uk ICP-MS has become a primary method for iodine analysis in environmental and geochemical samples due to its low detection limits, wide linear range, and reduced interference compared to other methods. nerc.ac.ukcgsjournals.com

A critical aspect of ICP-MS analysis for iodine is sample preparation, as iodine can be volatile and exist in various forms. nih.govcgsjournals.com Common methods include alkaline extraction, mixed acid digestion, and semi-melting fusion with a flux like sodium carbonate and zinc oxide (Na₂CO₃-ZnO). nerc.ac.ukcgsjournals.com The choice of digestion and measurement medium is crucial; for instance, using a weak ammonia (B1221849) solution as the medium can effectively eliminate the memory effects of iodine, which is a common issue in acidic media. cgsjournals.comykcs.ac.cne3s-conferences.org The addition of organic compounds like 2-propanol can also enhance signal stability. nih.gove3s-conferences.org

Research has demonstrated the effectiveness of ICP-MS in analyzing iodine in various geochemical materials, including soils, sediments, and phosphate ores. cgsjournals.comykcs.ac.cncgsjournals.com For example, a method using a Na₂CO₃-ZnO semi-melting preparation followed by ICP-MS analysis achieved a detection limit of 0.045 μg/g for iodine in soil and sediment samples, meeting the stringent requirements for geochemical surveys. cgsjournals.comcgsjournals.com

Table 1: Performance of a Selected ICP-MS Method for Iodine Analysis in Geochemical Samples

ParameterValueReference
Sample PreparationSodium carbonate-zinc oxide semi-melting cgsjournals.com
Detection Limit0.045 μg/g cgsjournals.comcgsjournals.com
Lower Limit of Determination0.15 μg/g cgsjournals.comcgsjournals.com
Precision (RSD, n=12)≤5.93% cgsjournals.comcgsjournals.com
Accuracy (△logC)≤0.01 cgsjournals.comcgsjournals.com

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

TOF-SIMS is a surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost layers of a solid sample. aip.orgepj-conferences.org The method uses a focused primary ion beam to sputter the sample surface, ejecting secondary ions that are then analyzed by a time-of-flight mass spectrometer. aip.org This allows for the mapping of the lateral distribution of elements and molecules with high spatial resolution. nih.gov

TOF-SIMS is particularly valuable for studying the distribution of iodine in solid materials. aip.org It has been successfully used to visualize iodine distribution in biological tissues, map different iodine isotopes (e.g., ¹²⁷I and ¹²⁹I), and identify iodine-containing compounds on surfaces. aip.orgnih.gov For instance, TOF-SIMS analysis of thyroid specimens revealed the localization of iodine within the follicle lumina and thyrocytes, providing insights into metabolic processes. nih.gov In materials science, TOF-SIMS has been used to characterize the surface of stainless steel after exposure to cesium iodide (CsI) vapor at high temperatures, identifying the remaining iodine compounds and their distribution. epj-conferences.org The technique can also be used for in-situ, real-time analysis of chemical changes, such as observing light-induced iodine migration in perovskite films. rsc.org

X-ray Emission Spectroscopy for Elemental Characterization

X-ray Emission Spectroscopy (XES) encompasses a group of techniques that provide information about the elemental composition and chemical state of a sample by analyzing the X-rays it emits. aip.org When a sample is irradiated with a high-energy source (such as an X-ray beam or electron beam), core-level electrons can be ejected. An electron from a higher energy level then fills the vacancy, releasing energy in the form of a characteristic X-ray photon. The energy of this photon is unique to the element and its chemical environment, allowing for elemental identification and speciation. iaea.org Techniques like X-ray Fluorescence (XRF) and X-ray Photoelectron Spectroscopy (XPS) are widely used in iodine research. nih.govresearchgate.net

XRF is a non-destructive technique used for quantitative elemental analysis. nih.gov It has been applied to determine the total iodine content in various samples, including geochemical and biological specimens. nih.govresearchgate.net For example, XRF was used to perform a quantitative analysis of iodine concentrations in frozen thyroid tissue. nih.gov

X-ray Photoelectron Spectroscopy (XPS), while primarily a photoemission technique, provides detailed information on elemental composition and, crucially, the oxidation states of elements on a sample's surface. epj-conferences.orgresearchgate.net XPS has been used to study the chemical state of iodine in various compounds and materials. researchgate.net By measuring the binding energies of core-level electrons, it's possible to distinguish between different oxidation states, such as iodide (I⁻), iodate (IO₃⁻), and periodate (B1199274) (IO₄⁻). researchgate.net For example, XPS analysis of stainless steel coupons after CsI revaporization experiments helped identify the chemical speciation of cesium and the absence or presence of iodine on the surface under different temperature conditions. epj-conferences.org

Table 2: XPS Surface Composition of Stainless Steel Coupon After CsI Revaporization at 520°C

ElementAtomic Composition (%)Reference
O53.6 epj-conferences.org
C30.0 epj-conferences.org
Cs11.7 epj-conferences.org
Cr (+VI)2.1 epj-conferences.org
Cr (+III)2.6 epj-conferences.org
IodineNot Detected epj-conferences.org

Furthermore, X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near-Edge Structure (XANES), is another powerful tool. The position and shape of the iodine K-edge in a XANES spectrum are sensitive to the formal valence state of iodine and the number of bound oxygen atoms, making it useful for speciation studies in materials like nuclear waste glasses and natural magmas. ru.nlosti.govacademie-sciences.fr

Crystallographic Methods for Iodine Distribution and Speciation

Crystallographic methods, primarily X-ray Diffraction (XRD), are indispensable for determining the arrangement of atoms within a crystalline solid. aip.org This information is crucial for understanding how iodine is incorporated into the crystal structure of minerals and synthetic materials, thereby controlling its distribution and speciation. osti.govfrontiersin.org

XRD works by directing a beam of X-rays onto a crystalline sample and measuring the scattering pattern. The angles and intensities of the diffracted X-rays produce a unique pattern that acts as a fingerprint for the crystal structure. This pattern can be used to identify the crystalline phases present in a sample by comparing it to databases of known structures. aip.org

In the context of iodine, XRD is used to identify iodine-containing mineral phases and to characterize synthetic materials designed for iodine immobilization. frontiersin.orgmindat.org For example, materials with an apatite crystal structure, A₅(XO₄)₃Z, are being investigated for their potential to incorporate radioactive iodine (as iodide, I⁻) into the channels of their structure. frontiersin.org XRD is a key tool to confirm the successful synthesis of these iodine-bearing apatites, such as Pb₅(VO₄)₃I, and to study their thermal stability. frontiersin.org

Furthermore, in situ XRD experiments performed at high pressures and temperatures can provide direct information on the speciation of iodine in melts, such as basaltic magmas. osti.govacademie-sciences.fr By analyzing the radial distribution functions derived from XRD data, researchers can determine interatomic distances, which point to how iodine is bonded within the molten structure. academie-sciences.fr Studies on basaltic melts have shown that iodine is likely dissolved as complex iodate groups rather than as a reduced species, a finding with significant implications for the geochemical cycling of iodine. osti.govacademie-sciences.fr

Electron diffraction is another crystallographic technique that can reveal the presence of superstructures, which are long-range ordering patterns of atoms or vacancies. This method was used to investigate the complex structure of schwartzembergite (Pb²⁺₅I³⁺O₆H₂Cl₃), a mineral confirmed to contain trivalent iodine. psu.edu

Future Research Directions and Unresolved Challenges

Addressing Material Instability and Processing Limitations for CaI₂ Crystals

A significant hurdle in the widespread application of calcium iodide lies in its material instability and the difficulties associated with processing it into high-quality single crystals. CaI₂ is known to be deliquescent, meaning it readily absorbs moisture from the air, and is also sensitive to light and decomposition upon exposure to carbon dioxide. scbt.com These properties complicate its handling and storage.

The growth of large, monolithic single crystals of CaI₂ is particularly challenging. The material is prone to cracking and plastic deformation during both the crystal growth and subsequent fabrication processes. researchgate.net This has been a persistent issue, historically hindering the exploration of its full potential, especially for applications like scintillators. researchgate.netresearchgate.net The lamellar, mica-like crystal structure of CaI₂ contributes to these mechanical failures. researchgate.net Furthermore, the performance of CaI₂-based materials has often been limited by outdated synthesis methods and the purity of the starting materials. researchgate.net

Future research is focused on innovative processing and crystal growth techniques to mitigate these issues. Key strategies being investigated include:

High-Purity Feedstock: Utilizing exceptionally pure starting materials to minimize defects and improve crystal quality. researchgate.netresearchgate.net

Advanced Crucible Materials: Employing modern glassy carbon Bridgman crucibles is a promising approach. Calcium iodide does not adhere to these crucibles, which is expected to reduce stress induced by differential thermal contraction during cooling, a major cause of crystal cracking. researchgate.net

Melt Processing Techniques: New protocols involving molten salt filtration and extended vacuum-melt-pumping are being applied to purify the material before single-crystal growth. researchgate.netresearchgate.net These methods help to remove impurities and can compensate for variations in the stoichiometry of commercially available materials. researchgate.net

The optimization of these variables is crucial for reproducibly obtaining large, un-cracked, high-performance CaI₂ crystals.

Table 1: Challenges and Research Directions in CaI₂ Crystal Processing
ChallengeDescriptionFuture Research Direction
Deliquescence & InstabilityAbsorbs moisture and decomposes in air; sensitive to light. scbt.comDevelopment of improved handling, storage, and encapsulation protocols.
Crystal CrackingProne to cracking and plastic deformation during growth and fabrication due to its lamellar structure. researchgate.netresearchgate.netUse of non-adherent glassy carbon crucibles; optimization of thermal gradients. researchgate.net
Material PurityPerformance has been limited by impurities and stoichiometry of starting materials. researchgate.netApplication of molten salt filtration and extended vacuum-melt-pumping techniques. researchgate.netresearchgate.net

Exploration of Novel Calcium Iodide-Based Functional Materials and Composites

The unique properties of calcium iodide make it a compelling component for the development of new functional materials and composites. A primary area of interest is in the field of scintillator detectors, which are used in medical imaging, nuclear physics, and homeland security. researchgate.net Europium-doped calcium iodide (CaI₂:Eu²⁺) is a particularly promising scintillator, with a theoretically higher light yield than many currently used materials. researchgate.netresearchgate.net Realizing its predicted performance is a major research goal. researchgate.net

Beyond scintillators, research is expanding into biocomposites and other advanced materials:

Biomedical Composites: Calcium-based composites are being extensively studied for biomedical applications such as bone tissue engineering, orthopedic implants, and drug delivery systems. scirp.orgnih.govfrontiersin.org While many studies focus on calcium phosphates or carbonates, the principles can be extended to calcium iodide. For instance, a novel root canal filling material was successfully formulated using sodium iodide within a calcium hydroxide (B78521) matrix, demonstrating the potential for incorporating iodide salts into biocompatible materials. mdpi.com The combination of calcium orthophosphates with clays (B1170129) is also being explored to create composites with improved mechanical properties and reduced brittleness, which could be a strategy to overcome the fragility of CaI₂ crystals. mdpi.com

Hydrogel Systems: Alginate hydrogels cross-linked with calcium iodide are being investigated. researchgate.net These systems have potential applications in tissue engineering and as controlled drug delivery vehicles, leveraging the sol-gel transition properties of alginate. researchgate.net

Metal-Organic Frameworks (MOFs): Calcium iodide has been incorporated into MOFs, such as SBMOF-1, which has straight channels suitable for capturing and storing other molecules. osti.gov These composites are being studied for applications like the selective sorption of gases or the capture of iodine. osti.gov

Future work in this area will likely focus on synthesizing and characterizing these novel materials, tailoring their properties for specific high-value applications.

Advancements in Catalytic Efficiency and Substrate Selectivity for Calcium Iodide Catalysts

Calcium iodide is an effective and environmentally benign catalyst for various organic reactions, aligning with the growing demand for sustainable chemical processes. imarcgroup.com A significant area of research is the synthesis of cyclic carbonates from the reaction of epoxides with carbon dioxide (CO₂), as these carbonates are valuable building blocks for producing non-isocyanate polyurethanes (NIPUs). acs.orgacs.org

While effective for some substrates, the conversion of more challenging internal and trisubstituted epoxides requires further catalyst development. acs.org Research is actively pursuing strategies to enhance the catalytic efficiency and substrate selectivity of CaI₂-based systems. Key advancements include:

Ligand and Co-catalyst Addition: The catalytic activity of CaI₂ can be dramatically improved by forming a complex with specific ligands. For the cycloaddition of CO₂ to epoxides, a system combining calcium iodide with a dicyclohexyl-functionalized 18-crown-6 (B118740) ether and triphenylphosphane as a co-catalyst has proven highly effective. acs.orgacs.org This system facilitates the conversion of various internal epoxides with high yields (up to 98%) under remarkably mild conditions (45 °C and 0.5 MPa CO₂ pressure). acs.org

Novel Organocalcium Complexes: For other reactions, such as hydroboration, researchers are designing specific organocalcium complexes. A benz-amidinato calcium iodide complex, [PhC(NiPr)₂CaI], has demonstrated unprecedented functional group tolerance in the hydroboration of a wide range of aldehydes and ketones. researchgate.netrsc.org This catalyst is effective at room temperature and tolerates even acidic OH and NH groups, showcasing a major leap in substrate selectivity. researchgate.netrsc.org

However, limitations remain. For example, in some reactions like the cycloaddition of CO₂ to epoxidized soybean oil, CaI₂ was found to be inactive under conditions where potassium iodide (KI) worked well, possibly due to the higher energy required to dissociate CaI₂. rsc.org Future research will focus on understanding these limitations, expanding the substrate scope for existing catalysts, and designing new, more robust calcium iodide-based catalytic systems with even greater efficiency and selectivity.

Table 2: Research in Calcium Iodide Catalysis
Reaction TypeCatalyst SystemKey Advancement/ChallengeReference
Cycloaddition of CO₂ to EpoxidesCaI₂ + dicyclohexyl-18-crown-6 + triphenylphosphaneHigh yields for challenging internal epoxides under mild conditions. acs.orgacs.org
Hydroboration of Aldehydes/KetonesBenz-amidinato calcium iodide complexUnprecedented functional group tolerance (including OH and NH groups). researchgate.netrsc.org
Cycloaddition of CO₂ to Epoxidized Soybean OilCaI₂ + PEG-400Showed no catalytic activity, highlighting a current limitation. rsc.org

Refinement and Validation of Geochemical and Environmental Proxies Utilizing Calcium-Iodine Ratios

In the fields of paleoclimatology and oceanography, there is a constant search for reliable chemical tracers, or "proxies," to reconstruct past environmental conditions. sustainability-directory.com The iodine-to-calcium (I/Ca) ratio in marine carbonates, such as the shells of foraminifera, has emerged as a promising new geochemical proxy for determining past ocean oxygen levels. geoscienceworld.orgresearchgate.netwhiterose.ac.ukfrontiersin.org

The underlying principle is the differential incorporation of iodine's two main species in seawater into the calcium carbonate (calcite) structure of marine organisms. geoscienceworld.orgresearchgate.net Iodate (B108269) (IO₃⁻), which is the stable form of iodine in oxygen-rich waters, is incorporated into the calcite lattice. geoscienceworld.orggeomar.de Conversely, iodide (I⁻), which becomes dominant under low-oxygen (anoxic) conditions, is incompatible with the calcite structure. geomar.de Therefore, a low I/Ca ratio in ancient carbonate sediments is interpreted as an indicator of oceanic anoxic events. geoscienceworld.orgresearchgate.net

Despite its promise, the I/Ca proxy is still under development, and several challenges must be addressed to ensure its accuracy and reliability:

Mechanistic Understanding: The precise biogeochemical mechanisms controlling iodine incorporation into foraminiferal calcite are not yet fully understood, which currently limits the proxy's application to qualitative or semi-quantitative assessments. whiterose.ac.uk

Post-Mortem Alteration: A significant unresolved issue is the potential for iodine concentrations in shells to change after the organism's death. One study found that I/Ca ratios in foraminifera collected live from the water column were an order of magnitude lower than those in core-top sediments from similar regions, suggesting that iodine might be gained as the shells sink or after they are buried in the sediment. whiterose.ac.uk Validating and correcting for such diagenetic alterations is a critical area for future research.

Confounding Factors: Other biological and environmental factors can influence elemental ratios in shells. For instance, shell growth rate and bivalve metabolism have been shown to affect Li/Ca and Mg/Ca ratios, and similar "vital effects" may complicate the interpretation of I/Ca as a simple environmental recorder. researchgate.net

Calibration and Validation: As with all geochemical proxies, rigorous calibration against modern, instrumentally recorded environmental data is essential. sustainability-directory.comnumberanalytics.com This involves analyzing I/Ca ratios in a wide range of modern environments and comparing them to measured oxygen levels to establish a robust statistical relationship. frontiersin.org

Future research will involve laboratory culturing experiments, analysis of a broader range of marine archives, and integration with other paleo-redox proxies to refine and validate the I/Ca ratio as a reliable tool for reconstructing Earth's past ocean chemistry. researchgate.netgeomar.de

Development of New Theoretical Frameworks and Predictive Computational Models for Calcium Iodide Chemistry

Complementing experimental research, the development of advanced theoretical and computational models is crucial for gaining a fundamental understanding of calcium iodide's properties and for predicting its behavior in novel applications. First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for this purpose. researcher.life

Computational studies are providing insights that are difficult or impossible to obtain through experiments alone:

Predicting Fundamental Properties: Theoretical models are used to calculate the electronic, optical, and elastic properties of CaI₂. researcher.life For example, DFT calculations have been used to determine the electronic band structure, revealing an indirect band gap, and to predict how these properties change under high pressure. researcher.life The Materials Project database contains a wealth of computationally derived data on the thermodynamic and structural properties of CaI₂. materialsproject.org

Modeling for New Applications: Computational screening is being used to explore the potential of CaI₂-based materials for future technologies. One theoretical study investigated the possibility of inducing ferromagnetism and half-metallicity in a two-dimensional CaI₂ monolayer through defects, suggesting its potential use in spintronic devices. researcher.life

Simulating Complex Processes: The challenges in CaI₂ crystal growth can be addressed through simulation. Numerical models of heat transfer and stress fields during crystal growth processes, such as the Czochralski method, are being developed and validated. researchgate.net Applying these models to CaI₂ could help in designing optimized growth conditions to prevent cracking.

Understanding Chemical Interactions: Theoretical frameworks developed for other calcium-containing systems can provide valuable insights. For example, simple computational models of "crowded charge" have been used to explain the high selectivity of biological calcium channels, and these principles could be adapted to better understand ion interactions and bonding in CaI₂ complexes and materials. rush.edu

Future efforts in this domain will focus on improving the accuracy of these predictive models, for instance by incorporating more complex physical phenomena like fully-relativistic effects. west-code.org The synergy between predictive computational modeling and targeted experimental validation will accelerate the discovery and design of new calcium iodide-based materials and technologies.

Q & A

Basic Research: What are the optimal methods for synthesizing high-purity calcium iodide, and how do hydration states affect its properties?

Methodological Answer:
Calcium iodide can be synthesized by reacting calcium carbonate (CaCO₃) with hydroiodic acid (HI) under controlled conditions:
CaCO3+2HICaI2+H2O+CO2\text{CaCO}_3 + 2\text{HI} \rightarrow \text{CaI}_2 + \text{H}_2\text{O} + \text{CO}_2
To minimize impurities, ensure stoichiometric ratios and use high-purity reagents. Hydration states (e.g., anhydrous CaI₂ vs. tetrahydrate CaI₂·4H₂O) significantly impact hygroscopicity, solubility, and thermal stability. Anhydrous CaI₂ is highly deliquescent and prone to oxidation, while hydrates exhibit lower reactivity but require careful dehydration protocols .

Advanced Research: How can researchers mitigate oxidation and iodine liberation during calcium iodide storage?

Methodological Answer:
Oxidation of CaI₂ occurs via reaction with atmospheric CO₂/O₂, releasing iodine (I₂):
2CaI2+2CO2+O22CaCO3+2I22\text{CaI}_2 + 2\text{CO}_2 + \text{O}_2 \rightarrow 2\text{CaCO}_3 + 2\text{I}_2
To prevent this:

  • Store in airtight containers under inert gas (e.g., argon).
  • Use desiccants (e.g., molecular sieves) to control moisture.
  • Monitor purity via iodometric titration or UV-Vis spectroscopy to detect I₂ formation .

Basic Research: What characterization techniques are most effective for determining calcium iodide’s structural purity?

Methodological Answer:

  • X-ray Diffraction (XRD): Confirms crystal structure (e.g., rhombohedral P-3m1 symmetry for anhydrous CaI₂) and detects polymorphic impurities .
  • Thermogravimetric Analysis (TGA): Differentiates hydration states by measuring mass loss during dehydration .
  • Ion Chromatography: Quantifies iodide (I⁻) and trace contaminants like iodate (IO₃⁻) .

Advanced Research: How to address discrepancies in reported melting points of calcium iodide (e.g., 626°C vs. 779°C)?

Methodological Answer:
Discrepancies arise from hydration states and decomposition pathways:

  • Anhydrous CaI₂: Melts at 779°C but decomposes above 626°C in the presence of moisture or oxygen.
  • Hydrated Forms (e.g., CaI₂·4H₂O): Decompose at lower temperatures (~626°C) due to water loss.
    To resolve inconsistencies, report synthesis conditions (e.g., dehydration protocols) and analytical methods (e.g., differential scanning calorimetry) .

Basic Research: What are the common byproducts in calcium iodide synthesis, and how can they be minimized?

Methodological Answer:
Byproducts include iodine (I₂) and calcium carbonate (CaCO₃), formed via side reactions with CO₂/O₂. Mitigation strategies:

  • Conduct reactions under inert atmosphere.
  • Use excess HI to drive the reaction to completion.
  • Purify via recrystallization in ethanol or acetone to remove unreacted CaCO₃ .

Advanced Research: What strategies exist for analyzing calcium iodide’s reactivity under varying environmental conditions?

Methodological Answer:

  • Controlled Exposure Studies: Expose CaI₂ to controlled humidity/temperature and monitor using:
    • Gas Chromatography-Mass Spectrometry (GC-MS): Detects volatile iodine species.
    • Raman Spectroscopy: Identifies reaction intermediates (e.g., hypoiodous acid, HOI).
  • Kinetic Modeling: Quantifies reaction rates under varying O₂/CO₂ partial pressures .

Advanced Research: How to resolve contradictions in literature regarding calcium iodide’s photoluminescent properties?

Methodological Answer:
Discrepancies may stem from impurity levels (e.g., transition metals) or hydration states. To standardize results:

  • Synthesize CaI₂ using high-purity precursors (99.99% metals basis).
  • Characterize photoluminescence (PL) under inert conditions using time-resolved spectroscopy.
  • Compare with computational models (e.g., density functional theory) to correlate electronic structure with PL behavior .

Basic Research: What protocols ensure reproducibility in calcium iodide-based experiments?

Methodological Answer:

  • Documentation: Record synthesis parameters (temperature, reagent purity, drying time).
  • Validation: Cross-check results with independent methods (e.g., inductively coupled plasma mass spectrometry for Ca²⁺ quantification).
  • Data Sharing: Publish raw datasets and instrumental settings to facilitate replication .

Advanced Research: How does calcium iodide interact with perovskite materials in optoelectronic applications?

Methodological Answer:
In perovskite solar cells, CaI₂ can act as a dopant to enhance charge carrier diffusion lengths (>1 μm in CH₃NH₃PbI₃-xClx). Key steps:

  • Doping Optimization: Vary CaI₂ concentration during perovskite crystallization.
  • Transient Absorption Spectroscopy: Measures electron-hole recombination rates.
  • Stability Testing: Expose devices to accelerated aging (e.g., 85°C/85% humidity) to assess CaI₂’s role in degradation .

Basic Research: What safety protocols are critical when handling calcium iodide in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact.
  • Waste Disposal: Neutralize spills with sodium thiosulfate (to reduce I₂) and dispose via hazardous waste channels.
  • Emergency Response: For eye exposure, irrigate with water for 15 minutes; seek medical evaluation for ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.